2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

Description

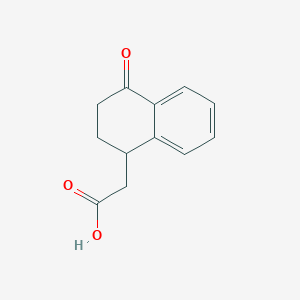

2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is a bicyclic carboxylic acid derivative featuring a partially hydrogenated naphthalene core with a ketone group at the 4-position and an acetic acid substituent at the 1-position.

Properties

IUPAC Name |

2-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-4,8H,5-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROPQJGXOBXBTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the condensation of naphthalene derivatives with acetic acid under specific reaction conditions. For example, the reaction of 1-tetralone with bromoacetic acid in the presence of a base can yield the desired product . The reaction typically requires heating and may involve catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the acetic acid group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid (inferred structure) with key analogs, emphasizing structural variations, molecular properties, and functional differences:

Biological Activity

2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H12O3

- Molecular Weight : 204.22 g/mol

- CAS Number : 67614-68-0

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that compounds with naphthalene structures often exhibit significant antimicrobial properties. For instance, derivatives of naphthalene have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the keto group in the tetrahydronaphthalene structure may enhance its interaction with microbial cell membranes.

Anticancer Activity

Several studies have reported that naphthalene derivatives possess anticancer properties. The compound's structure allows for interactions with specific cellular targets involved in cancer cell proliferation. For example:

- Case Study : A study on related compounds demonstrated that modifications in the naphthalene ring significantly influenced cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The presence of the keto group was noted to enhance the compound's ability to induce apoptosis in malignant cells.

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, and compounds derived from naphthalene have been studied for their anti-inflammatory potential. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of specific enzymes involved in metabolic pathways associated with inflammation and cancer.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cellular membranes, affecting membrane fluidity and function.

Research Findings

A summary of key findings from various studies is presented below:

Q & A

Q. What are the most reliable synthetic routes for 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, including oxidation, reduction, and substitution steps. For example, oxidation of naphthalene derivatives using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can introduce ketone groups, while sodium borohydride (NaBH₄) may be used for selective reductions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–80°C) are critical for optimizing yields. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) should be employed to monitor intermediate purity .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Key techniques include:

- NMR spectroscopy : To confirm the positions of the oxo and acetic acid groups on the tetrahydronaphthalene ring.

- Infrared (IR) spectroscopy : For identifying carbonyl (C=O) and carboxylic acid (O-H) functional groups.

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns. Comparative analysis with similar compounds, such as methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate, can validate spectral interpretations .

Q. What are the common functional groups in related naphthalene derivatives, and how do they influence reactivity?

Substituents like chloro (Cl), fluoro (F), and methoxy (OCH₃) groups on the naphthalene ring alter electronic density, affecting reaction pathways. For instance, electron-withdrawing groups (e.g., Cl) may direct electrophilic substitutions to specific positions, while bulky substituents (e.g., ethoxyphenyl) can sterically hinder reactions. These effects are critical in designing derivatives for biological activity studies .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, and what kinetic parameters are relevant?

Mechanistic studies require a combination of:

- Isotopic labeling : To track proton transfer or bond cleavage.

- Kinetic experiments : Monitoring reaction rates under varying temperatures and concentrations to calculate activation energies (Eₐ) and rate constants (k).

- Computational modeling : Density functional theory (DFT) can predict transition states and intermediates. For example, studies on methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate revealed that keto-enol tautomerization influences reactivity .

Q. What computational strategies are effective for designing novel derivatives of this compound with enhanced biological activity?

The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) with machine learning to predict viable synthetic routes. For instance, substituent effects on bioactivity can be modeled using molecular docking simulations to assess binding affinities to target proteins (e.g., kinases or receptors). This approach reduces trial-and-error experimentation .

Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations) or compound purity. A systematic approach includes:

- Meta-analysis : Comparing data across studies using standardized metrics (e.g., IC₅₀ values).

- Dose-response validation : Repeating assays under controlled conditions.

- Structural analogs : Testing derivatives like 2-{1-[2-(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide to isolate substituent effects .

Q. What advanced analytical methods are recommended for resolving stereochemical or regiochemical ambiguities in derivatives?

- X-ray crystallography : For unambiguous determination of molecular geometry.

- Chiral chromatography : To separate enantiomers.

- 2D NMR techniques (e.g., NOESY, HSQC): To assign stereochemistry and confirm coupling patterns in complex mixtures. These methods were critical in resolving the configuration of (Z)-isomers in benzothiazine derivatives .

Q. How can the compound’s potential in neuroprotection or anticancer research be systematically evaluated?

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and neuroprotective effects in neuronal models (e.g., SH-SY5Y cells).

- Target identification : Use pull-down assays or affinity chromatography to identify binding proteins.

- Structure-activity relationship (SAR) studies : Modify the acetic acid or oxo group to assess their roles in bioactivity. For example, fluorophenyl substituents in related compounds enhanced blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.